molecular formula C15H17NO2 B1500127 3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL CAS No. 886366-70-7

3-(3-PHENOXYPHENYL)-DL-beta-ALANINOL

Cat. No.: B1500127
CAS No.: 886366-70-7
M. Wt: 243.3 g/mol
InChI Key: OYWAHXNHRLBPHL-UHFFFAOYSA-N
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Description

3-Amino-3-(3-phenoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol It is characterized by the presence of an amino group, a phenoxyphenyl group, and a hydroxyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-phenoxyphenyl)propan-1-ol typically involves the reaction of 3-phenoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group using hydrogenation or other suitable methods .

Industrial Production Methods

Industrial production of 3-Amino-3-(3-phenoxyphenyl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-phenoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3-phenoxyphenyl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3-phenoxyphenyl)propan-1-ol is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and applications that are not possible with simpler analogs .

Properties

IUPAC Name

3-amino-3-(3-phenoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-15(9-10-17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11,15,17H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWAHXNHRLBPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661560
Record name 3-Amino-3-(3-phenoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-70-7
Record name 3-Amino-3-(3-phenoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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